molecular formula C17H19NO2S B2758583 N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide CAS No. 2411290-84-9

N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide

Cat. No. B2758583
CAS RN: 2411290-84-9
M. Wt: 301.4
InChI Key: QQAZMJGYJOKSCQ-UHFFFAOYSA-N
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Description

N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide, also known as BFT or BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFT is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, San Francisco. Since its discovery, BFT has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in regulating gene expression, and its inhibition has been shown to have anti-cancer effects. N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has been shown to have anti-inflammatory and neuroprotective effects. N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide.

Future Directions

There are many potential future directions for research on N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide. One area of research that has received attention is the development of new cancer therapies that incorporate N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide. Other potential future directions include the development of new drugs that target HDAC, as well as the study of the potential neuroprotective effects of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide. Overall, N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is a promising compound that has the potential to have a significant impact on a variety of fields, including cancer research and drug development.

Synthesis Methods

N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide begins with the reaction of 4-thianylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-benzofuran-7-methanol to form the corresponding ester. The final step in the synthesis of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide involves the reaction of the ester with propargylamine in the presence of a palladium catalyst.

Scientific Research Applications

N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has been studied extensively for its potential therapeutic applications. One area of research that has received significant attention is the use of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide as a potential treatment for cancer. Studies have shown that N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has also been shown to inhibit the growth of tumors in animal models.

properties

IUPAC Name

N-(1-benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-2-16(19)18(15-7-10-21-11-8-15)12-14-5-3-4-13-6-9-20-17(13)14/h2-6,9,15H,1,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAZMJGYJOKSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=CC2=C1OC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide

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